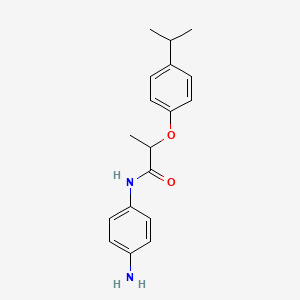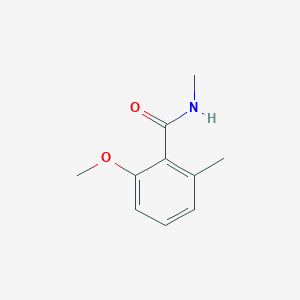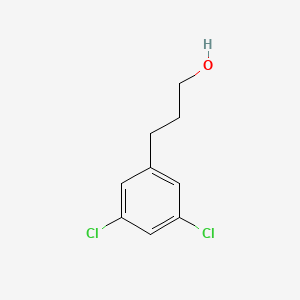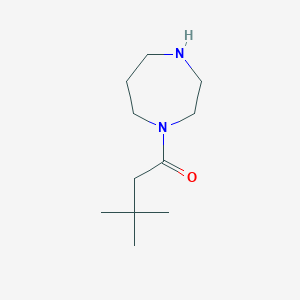
N-(4-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide
Overview
Description
N-(4-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Analytical Methods in Biomarker Research
- Title : "Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl."
- Summary : This paper discusses the metabolism and carcinogenicity of 4-Aminobiphenyl (4-ABP), a compound structurally related to the one of interest. It focuses on the analytical methods, including liquid chromatography-mass spectrometry (LC-MS), for detecting and quantifying DNA adducts like dG-C8-4-ABP in complex biological samples. Such methodologies could be applicable for studying the interactions and potential biological impacts of "N-(4-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide" at the molecular level (Chen, Zhang, & Vouros, 2018).
- Title : "Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review."
- Summary : Although focusing on 2,4-D herbicide, this review highlights the scientometric analysis of toxicity studies, which could be a valuable approach for understanding the environmental and health impacts of "this compound." The paper outlines research trends and identifies gaps, potentially guiding future studies on the compound of interest (Zuanazzi, Ghisi, & Oliveira, 2020).
- Title : "A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation."These summaries illustrate the potential research directions and methodologies that could be applied to study "this compound," focusing on analytical techniques, environmental impact assessments, and degradation processes. For further insights and detailed methodologies, the original papers provide a comprehensive resource.
- Summary : This review covers the degradation pathways, by-products, and biotoxicity of acetaminophen in water treatment processes, which could be analogous to studying "this compound." Understanding these aspects can help in assessing the environmental fate and potential risks associated with the compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-4-10-17(11-5-14)22-13(3)18(21)20-16-8-6-15(19)7-9-16/h4-13H,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNHQOOGFPKEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)


![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)

![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)



